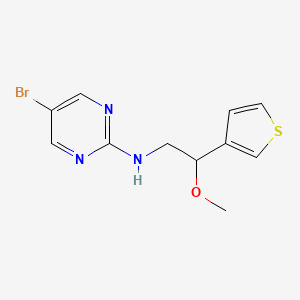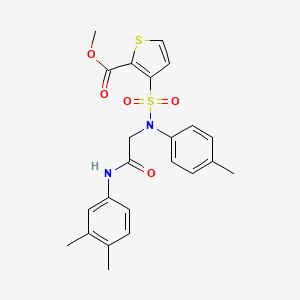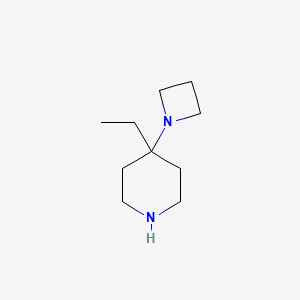
4-(Azetidin-1-yl)-4-ethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Azetidin-1-yl)-4-ethylpiperidine” is a chemical compound that belongs to the class of azetidinones. Azetidinones are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves a multistep synthesis process, where a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized . Another method involves the use of molecular iodine under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones .
Molecular Structure Analysis
The molecular structure of azetidinones can vary based on the substituents at the N-1 and C-4 positions . The molecular weight and other properties can also vary depending on these substituents .
Chemical Reactions Analysis
Azetidinones can undergo various chemical reactions. For instance, 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters.
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary based on their specific structure. For instance, the physical and chemical properties of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid include a molecular weight of 241.07 g/mol.
科学的研究の応用
Synthesis of Biologically Important Compounds
Azetidine derivatives, including structures similar to 4-(Azetidin-1-yl)-4-ethylpiperidine, serve as versatile intermediates for synthesizing various biologically significant molecules. Azetidin-2-ones, a closely related class, are recognized for their utility in creating aromatic beta-amino acids, peptides, polyamines, amino sugars, and more, leveraging the strain energy of the beta-lactam ring for innovative chemical transformations. This has led to the development of 'beta-lactam synthon methods' for synthesizing organic compounds without the beta-lactam ring structure, offering access to a wide array of synthetic targets with potential biological activities (Deshmukh et al., 2004).
Facile Synthesis of Enantiopure 4-Aminopiperidin-2-ones
Employing enantiopure 4-formylazetidin-2-ones as building blocks, researchers have developed a method for synthesizing 4-aminopiperidin-2-ones. This process, which involves ring expansion via methanolysis followed by reductive cyclization, exemplifies the synthetic utility of azetidine derivatives in creating compounds that could have biological significance (Krishnaswamy et al., 2003).
Gold-Catalyzed Synthesis of Azetidin-3-ones
Innovative gold-catalyzed methods have been developed for the synthesis of azetidin-3-ones, demonstrating the potential of azetidine derivatives in creating functionalized azetidines. While azetidin-2-ones are well-known for their antibiotic properties, azetidin-3-ones open up new avenues for creating compounds with diverse biological activities, despite their relative scarcity in nature (Ye et al., 2011).
Antimicrobial Applications
Azetidin-2-ones derived from 5-ethyl pyridine-2-ethanol have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal species, highlighting the therapeutic potential of azetidine derivatives in addressing antibiotic resistance (Patel et al., 2014).
Novel Syntheses and Biological Evaluation
The diverse applications of azetidine derivatives extend to the synthesis of novel compounds with potential antibacterial activity. For example, the development of 4-alkyliden-azetidin-2-ones showcases the potential of these derivatives in generating new antimicrobial agents capable of combating multidrug-resistant pathogens, underscoring the significance of azetidine chemistry in drug discovery and development (Broccolo et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(azetidin-1-yl)-4-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYWDMRAEZRGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)-4-ethylpiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide](/img/structure/B2992711.png)
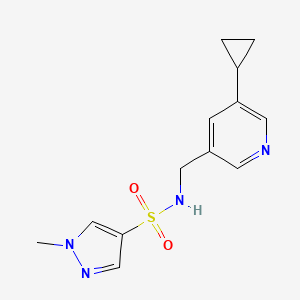
![7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992713.png)
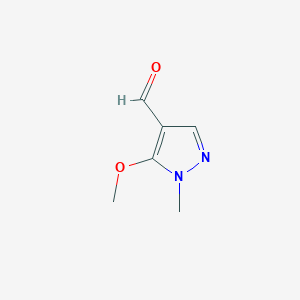
![N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2992717.png)
![N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2992719.png)
![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2992720.png)
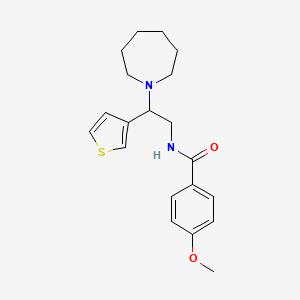



![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)
